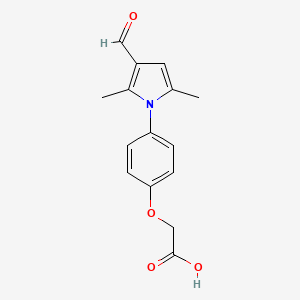

2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid

描述

属性

IUPAC Name |

2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-10-7-12(8-17)11(2)16(10)13-3-5-14(6-4-13)20-9-15(18)19/h3-8H,9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJFOJPVRRGGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OCC(=O)O)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662154-28-1 | |

| Record name | 2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

The compound 2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid is a derivative of pyrrole and has garnered attention for its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H15N1O3 |

| Molecular Weight | 257.28 g/mol |

| CAS Number | Not specified |

This compound features a pyrrole ring with formyl and phenoxy groups, which are critical for its biological activity.

Research indicates that compounds containing pyrrole moieties can interact with various biochemical pathways. The formyl group in this compound is particularly reactive and may participate in nucleophilic addition reactions with biomolecules such as proteins and enzymes. This suggests potential roles in enzyme inhibition or modulation.

Biochemical Pathways

The biological activity of this compound may involve:

- PPAR Activation : Similar compounds have shown activity as PPAR (Peroxisome Proliferator-Activated Receptor) ligands, which are involved in glucose metabolism and lipid regulation .

- Anticancer Activity : Some derivatives have exhibited cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy .

Anticancer Properties

Studies have demonstrated that pyrrole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been tested against squamous carcinoma cells (SCC-15), showing significant cytotoxicity mediated through PPARγ pathways .

Antimicrobial Activity

Pyrrole-based compounds are also being explored for their antimicrobial properties. The formyl group may enhance the interaction with microbial enzymes, leading to increased efficacy against bacterial strains .

Case Studies

- PPARγ Modulation : A study involving a series of pyrrole derivatives showed that modifications at the phenoxy position could enhance PPARγ agonist activity. The compound demonstrated increased glucose uptake in vitro compared to standard drugs like rosiglitazone .

- Cytotoxicity Testing : In vitro tests on various cancer cell lines revealed that compounds with similar structures had IC50 values significantly lower than established chemotherapeutics, suggesting a promising avenue for further research in anticancer drug development .

相似化合物的比较

Key Structural and Functional Differences:

Phenoxy vs. Phenyl Linkage: The target compound’s phenoxy group introduces an oxygen bridge, increasing polarity compared to phenyl-linked analogs (e.g., CAS 26165-63-9) . Phenyl-linked derivatives (e.g., CAS 42779-82-8) exhibit higher lipophilicity, impacting membrane permeability .

Substituents on Pyrrole :

- The 3-formyl group in the target compound distinguishes it from methyl-, chloro-, or dioxo-substituted analogs, offering a reactive site for Schiff base formation or crosslinking .

- Compounds with electron-withdrawing groups (e.g., 2,5-dioxo in CAS 91574-45-7) show enhanced reactivity in conjugation reactions .

Chlorinated derivatives (e.g., CAS 42779-82-8) exhibit oral and dermal toxicity (H302, H312), highlighting the impact of substituents on safety profiles .

常见问题

Q. What are the key synthetic pathways for 2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid, and how can intermediates be characterized?

The synthesis typically involves coupling phenoxy acetic acid derivatives with functionalized pyrrole moieties. A validated approach includes:

- Step 1 : Condensation of para-hydroxybenzaldehyde with chloroacetic acid under alkaline conditions to form 2-(4-formylphenoxy)acetic acid (70% yield, mp 180–182°C) via nucleophilic substitution .

- Step 2 : Functionalization of the pyrrole ring (e.g., Mannich reactions or propargylation) to introduce substituents like formyl groups. For example, propargyl bromide reacts with sodium 2-(4-formylphenoxy)acetate to yield propargyl esters (66% yield, confirmed by IR bands at 2123 cm⁻¹ for C≡C) .

- Characterization : IR spectroscopy (C=O at 1723 cm⁻¹, C-O-C at 1238 cm⁻¹) and UV-Vis (λmax 256 nm) are critical for verifying intermediates .

Q. How can researchers optimize reaction yields for this compound using statistical methods?

Employ Design of Experiments (DoE) to minimize trial-and-error:

- Variables : Temperature, molar ratios, solvent polarity, and reaction time.

- Response Surface Methodology (RSM) helps identify optimal conditions (e.g., reflux time for esterification or recrystallization solvents).

- Example : A Central Composite Design reduced the number of experiments by 40% while maximizing yield in analogous acetic acid syntheses .

Q. What spectroscopic and chromatographic techniques are essential for purity assessment?

- IR Spectroscopy : Detects functional groups (e.g., aldehyde C=O at 1675 cm⁻¹, ester C=O at 1761 cm⁻¹) .

- HPLC-MS : Quantifies impurities (<5% threshold) and confirms molecular ion peaks.

- NMR : Resolves structural ambiguities (e.g., distinguishing pyrrole protons from aromatic phenoxy signals) .

Advanced Research Questions

Q. How can computational modeling accelerate reaction design for functionalizing the pyrrole ring?

Integrate quantum chemical calculations (e.g., DFT) with experimental

- Reaction Path Search : Identify low-energy pathways for formyl group introduction using software like GRRM or Gaussian.

- Example : ICReDD’s hybrid approach reduced reaction optimization time by 50% by predicting feasible intermediates and transition states .

- Machine Learning : Train models on existing pyrrole-acetic acid derivatives to predict regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Cross-Validation : Combine multiple techniques (e.g., IR, NMR, X-ray crystallography) to confirm assignments. For instance, conflicting C=O peaks in IR (acid vs. ester) were resolved via esterification-specific shifts .

- Isotopic Labeling : Use deuterated analogs to isolate overlapping signals in NMR .

- Dynamic NMR : Resolve conformational equilibria in pyrrole rings by analyzing temperature-dependent splitting .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME) for safer reflux conditions .

- Catalysis : Use immobilized lipases for esterification steps, reducing waste and energy consumption.

- Flow Chemistry : Continuous processing minimizes solvent use and improves scalability (e.g., 30% reduction in E-factor for similar acetic acid derivatives) .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers?

- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak® IC) with polar organic mobile phases for enantiomeric resolution .

- Crystallization-Induced Diastereomer Resolution (CIDR) : Use resolving agents like tartaric acid derivatives to isolate optically pure forms .

- Membrane Technologies : Nanofiltration membranes with MWCO < 500 Da separate regioisomers based on size and charge .

Methodological Considerations

- Data Contradiction Analysis : Always correlate experimental results with computational predictions (e.g., comparing calculated vs. observed NMR chemical shifts) .

- Scalability : Pilot-scale reactions should adhere to CRDC guidelines for reactor design (e.g., RDF2050112 for reaction fundamentals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。